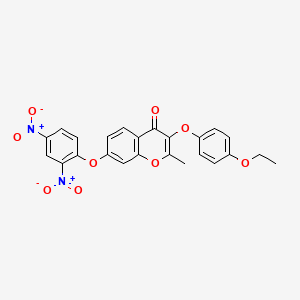
7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of an appropriate phenol derivative with a β-keto ester under acidic or basic conditions.
Introduction of the 2,4-dinitrophenoxy group: This step involves the nucleophilic aromatic substitution reaction of the chromen-4-one core with 2,4-dinitrophenol in the presence of a suitable base.
Introduction of the 4-ethoxyphenoxy group: This can be done through a similar nucleophilic aromatic substitution reaction using 4-ethoxyphenol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s potential as an anti-inflammatory, anticancer, and antimicrobial agent is being explored.
Materials Science: It can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for drug discovery and development.
Mechanism of Action
The mechanism of action of 7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,4-dinitrophenoxy)-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- 7-(2,4-dinitrophenoxy)-3-(4-hydroxyphenoxy)-2-methyl-4H-chromen-4-one
Uniqueness
7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to the presence of both 2,4-dinitrophenoxy and 4-ethoxyphenoxy groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H18N2O9 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
7-(2,4-dinitrophenoxy)-3-(4-ethoxyphenoxy)-2-methylchromen-4-one |
InChI |
InChI=1S/C24H18N2O9/c1-3-32-16-5-7-17(8-6-16)35-24-14(2)33-22-13-18(9-10-19(22)23(24)27)34-21-11-4-15(25(28)29)12-20(21)26(30)31/h4-13H,3H2,1-2H3 |
InChI Key |
BRAAIXXZGJVBBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















